6,7-dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine

EGFR tyrosine kinase inhibition Enzyme assay SAR analysis

6,7-Dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine, identified as PD153035 Analog 34, is a synthetic small molecule belonging to the 4-anilinoquinazoline class of ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors ,. It features a conserved 6,7-dimethoxyquinazoline core and a distinct 3-trifluoromethylphenyl substituent that imparts a calculated logP of 4.41, indicating enhanced lipophilicity relative to halogenated analogs ,.

Molecular Formula C17H14F3N3O2
Molecular Weight 349.31 g/mol
CAS No. 205195-05-7
Cat. No. B3250759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine
CAS205195-05-7
Molecular FormulaC17H14F3N3O2
Molecular Weight349.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F)OC
InChIInChI=1S/C17H14F3N3O2/c1-24-14-7-12-13(8-15(14)25-2)21-9-22-16(12)23-11-5-3-4-10(6-11)17(18,19)20/h3-9H,1-2H3,(H,21,22,23)
InChIKeyKEQCEKUDWPXRRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine (CAS 205195-05-7): Chemical Class and Key Baseline Characteristics for Sourcing Decisions


6,7-Dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine, identified as PD153035 Analog 34, is a synthetic small molecule belonging to the 4-anilinoquinazoline class of ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1], [2]. It features a conserved 6,7-dimethoxyquinazoline core and a distinct 3-trifluoromethylphenyl substituent that imparts a calculated logP of 4.41, indicating enhanced lipophilicity relative to halogenated analogs [3], [4]. The compound exhibits potent in vitro inhibitory activity against wild-type EGFR kinase, with a reported IC50 of 0.240 nM using a [gamma-32P]-ATP phosphorylation assay [2]. This chemical scaffold is foundational to multiple clinically approved EGFR inhibitors, making high-purity sourcing of this specific analog critical for reproducible structure-activity relationship (SAR) studies.

Why 6,7-Dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine Cannot Be Substituted with a Common EGFR Inhibitor


Substitution with other 4-anilinoquinazoline EGFR inhibitors, even those sharing the 6,7-dimethoxyquinazoline core, is not scientifically valid due to the exceptionally steep SAR that governs this chemical series [1]. The 3-trifluoromethyl substituent on the aniline ring is not a simple isostere for a halogen; it profoundly alters the electronic distribution and lipophilicity of the molecule [2]. Research demonstrates that the combined electron-withdrawing nature of the anilino substitution and the electron-donating properties of the quinazoline alkoxy groups generate non-additive, 'supra-additive' binding effects, causing certain analogs to have potencies up to 80-fold higher than predicted by additive binding energy models [1]. Therefore, a compound with a 3-bromo (e.g., PD153035) or 3-chloro substituent will exhibit fundamentally different binding kinetics, cellular target engagement, and pharmacological profile compared to the 3-trifluoromethyl analog, rendering them non-interchangeable in any quantitative biological assay [3].

Head-to-Head Enzyme Inhibition Potency: Quantifying the Functional Impact of 3-Trifluoromethyl Substitution for Kinase Profiling


Kinase Inhibitory Potency Against Wild-Type EGFR: Impact of the 3-CF3 vs. 3-Br Substituent

In a directly comparable, cell-free [gamma-32P]-ATP kinase assay, 6,7-dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine inhibits EGFR with an IC50 of 0.240 nM, which is approximately 9.6-fold less potent than the prototype brominated analog PD153035 (IC50 of 0.025 nM) [1], [2]. This quantitative difference is consistent with QSAR models indicating that while electron-withdrawing substituents on the aniline ring are beneficial for activity, the specific steric and electronic parameters of the 3-trifluoromethyl group result in a distinct potency profile compared to a 3-bromo substituent [3]. This provides a precisely defined activity benchmark for any laboratory selecting a tool compound for kinase profiling.

EGFR tyrosine kinase inhibition Enzyme assay SAR analysis

Lipophilicity-Driven Differentiation: LogP and Its Predicted Impact on Membrane Permeability

The compound has a calculated AlogP of 4.41, which is notably higher than the LogP of many 4-anilinoquinazoline analogs with halogen substituents [1]. For instance, in a comparative QSAR dataset, related 6,7-dimethoxyquinazoline inhibitors with bromo or chloro aniline substitutions exhibit lower calculated logP values, typically ranging between 3.5 and 4.0 [2]. The incorporation of the trifluoromethyl group is a well-validated strategy to increase lipophilicity, which can enhance passive membrane permeability and potentially improve cellular uptake in whole-cell assays. This property makes the compound a distinct chemical probe for studying the relationship between lipophilicity and intracellular target engagement for this inhibitor class [2].

Physicochemical properties Drug likeness Lipophilicity

Validated Synthesis and Structural Confirmation for Reproducible Research

The synthesis and crystal structure of 6,7-dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine have been definitively reported. The compound was synthesized via a microwave-assisted reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-(trifluoromethyl)aniline at 580 W, achieving a 93% yield [1]. Its solid-state structure was confirmed as an ethanol disolvate by single-crystal X-ray diffraction, providing unambiguous structural proof that is essential for quality control in procurement [1]. This level of structural validation is not universally available for all in-class analogs, ensuring that purchased material can be verified against a known crystallographic standard, thereby reducing the risk of structural misassignment in critical experiments.

X-ray crystallography Chemical synthesis Quality control

Optimal Use Cases for Procuring 6,7-Dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine (CAS 205195-05-7)


EGFR Kinase Selectivity and Profiling Panels

This compound is ideal for constructing kinase selectivity panels where the objective is to quantify the contribution of a 3-trifluoromethylaniline substituent to target engagement. Its precisely characterized IC50 of 0.240 nM against wild-type EGFR [1] provides a calibrated data point against which the activity of novel analogs can be benchmarked. The steep SAR of this series ensures that even minor structural modifications lead to quantifiable potency shifts, making it an essential control for predictive QSAR model validation [2].

Physicochemical Property Studies and Cellular Permeability Assays

Given its elevated AlogP of 4.41 compared to standard halogenated analogs [1], this compound serves as a distinct chemical probe in studies designed to correlate lipophilicity with passive membrane permeability and intracellular target modulation. It is directly applicable in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer assays where its transport rate can be measured against less lipophilic congeners to establish a structure-permeability relationship for the 4-anilinoquinazoline class [2].

Reference Standard for Synthetic Chemistry and Analytical Method Development

The reported high-yield microwave synthesis (93%) and fully solved crystal structure [1] enable this compound to be used as a primary reference standard for HPLC, LC-MS, or NMR method development. Procurement for this purpose ensures that analytical chemists can validate the identity and purity of newly synthesized batches of 4-anilinoquinazoline derivatives against a structurally authenticated benchmark, a critical step in lead optimization campaigns.

Mechanistic Studies of Drug-Target Binding Interactions

As confirmed by its characterization as an ATP-competitive inhibitor [2], this compound is suitable for detailed mechanistic enzymology studies, including surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to determine kinetic binding parameters (e.g., kon, koff). Its distinct electronic profile from other analogs allows researchers to probe the thermodynamic signatures associated with halogen vs. trifluoromethyl binding in the EGFR ATP pocket.

Quote Request

Request a Quote for 6,7-dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.